4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile CAS number
4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile CAS number
An In-depth Technical Guide to 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile (CAS No. 209911-63-7)
Abstract
4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile is a highly functionalized organic compound of significant interest in the pharmaceutical industry. Its unique structure, featuring a biphenyl backbone with a reactive dibromomethyl group and a cyano moiety, positions it as a critical advanced intermediate in the synthesis of several Angiotensin II Receptor Blockers (ARBs), a class of drugs vital for the management of hypertension. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanistic role in drug development, detailed experimental protocols, and essential safety considerations, tailored for researchers and professionals in medicinal chemistry and process development.
Core Physicochemical & Structural Data
The compound, identified by the CAS number 209911-63-7, is a di-substituted biphenyl derivative.[1] Its fundamental properties are summarized below, providing a foundational understanding of its physical and chemical nature.
| Property | Value | Source(s) |
| CAS Number | 209911-63-7 | [1][2][3][4][5][6][7][8][9][10][11][12] |
| Molecular Formula | C₁₄H₉Br₂N | [1][2][5][6][8] |
| Molecular Weight | 351.04 g/mol | [1][2][8] |
| Appearance | Off-White to Yellow to Brown Solid/Powder/Crystals | [2][8] |
| Melting Point | 75 - 77 °C | [2] |
| Boiling Point | 442.4 ± 45.0 °C (Predicted) | [2] |
| Density | 1.72 ± 0.1 g/cm³ (Predicted) | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol (with sonication) | [2] |
| Synonyms | 4'-(dibromomethyl)biphenyl-2-carbonitrile, 2'-Cyano-4-(dibromomethyl)biphenyl | [3][4][8] |
Synthesis and Mechanistic Considerations
The primary industrial synthesis of 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile involves the radical bromination of its precursor, 4'-methyl-[1,1'-biphenyl]-2-carbonitrile. This transformation is a cornerstone reaction, leveraging well-established principles of free-radical chemistry.
The Causality of Reagent Selection
The choice of reagents is dictated by the need for selective benzylic bromination. The benzylic C-H bonds of the methyl group are significantly weaker than the aromatic C-H bonds of the biphenyl rings, making them susceptible to radical abstraction.
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Bromine Source: N-Bromosuccinimide (NBS) is the preferred brominating agent over elemental bromine (Br₂). NBS maintains a low, steady-state concentration of bromine in the reaction mixture, which is crucial for minimizing side reactions, such as aromatic bromination.
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Radical Initiator: The reaction requires a radical initiator to start the chain reaction. Azobisisobutyronitrile (AIBN) or its analogues, like 2,2'-azobis(2,4-dimethylvaleronitrile), are commonly used.[1] These molecules thermally decompose to generate free radicals, which then initiate the halogenation cascade.
Reaction Workflow
The synthesis proceeds via a classic free-radical chain mechanism involving three stages: initiation, propagation, and termination. The overall workflow is depicted below.
Caption: General workflow for the synthesis of the title compound.
Application in the Synthesis of Angiotensin II Receptor Blockers (ARBs)
The paramount application of 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile is as a key building block in the manufacture of sartans, such as Telmisartan, Irbesartan, and Valsartan.[6][7][9][13] It serves as an electrophilic component for alkylating the complex heterocyclic cores of these drug molecules.
The dibromomethyl group is a masked aldehyde equivalent. In the context of ARB synthesis, it often serves as a precursor to the monobrominated species, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, which is the primary alkylating agent. The dibrominated compound can be considered both a direct precursor and a potential impurity in the synthesis of the monobrominated intermediate.[4] The subsequent nitrile group (-C≡N) is later hydrolyzed to a carboxylic acid (-COOH), a critical functional group for the pharmacological activity of Telmisartan.[3]
The logical flow from this intermediate to a final ARB like Telmisartan is illustrated below.
Caption: Role as an intermediate in ARB synthesis.
Experimental Protocols
The following protocols are representative and synthesized from literature procedures.[1][2] All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol: Synthesis of 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile
This procedure details the formation of the title compound alongside its monobrominated analogue from 2-cyano-4'-methylbiphenyl.
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Vessel Preparation: Charge a jacketed glass reactor with 4'-methyl-[1,1'-biphenyl]-2-carbonitrile (e.g., 100 g).
-
Solvent Addition: Add a suitable solvent such as dichloromethane (e.g., 440 mL) or chlorobenzene.[1][2]
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (e.g., 2.0-2.2 equivalents) and a catalytic amount of a radical initiator (e.g., 2,2'-azobis(2,4-dimethylvaleronitrile), ~0.002 eq).[2]
-
Reaction Execution: Heat the stirred suspension to a controlled temperature (e.g., 45-50 °C) for several hours (e.g., 5 hours).[2] The progress can be monitored by HPLC to track the consumption of the starting material and the formation of mono- and di-brominated products.
-
Quenching & Workup: After completion, cool the mixture and add water (e.g., 460 mL) to quench the reaction and dissolve the succinimide byproduct.[2]
-
Phase Separation: Separate the organic layer. The aqueous layer can be back-extracted with the solvent to maximize yield. Combine the organic layers.
-
Isolation: Concentrate the organic solution under reduced pressure. The crude product can be purified by recrystallization, typically from a solvent system like acetonitrile, to isolate the desired 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile.
Protocol: Use in N-Alkylation for Telmisartan Synthesis (Representative)
This protocol outlines the subsequent step where the biphenyl intermediate alkylates the benzimidazole core. This often uses the monobrominated species, which can be generated and used in situ or isolated separately.
-
Vessel Preparation: Charge a reactor with the benzimidazole core of Telmisartan (e.g., 1,7'-dimethyl-2'-propyl-1H,3'H-[2,5']bibenzoimidazolyl).[5]
-
Solvent and Base: Add a suitable polar aprotic solvent (e.g., DMF, DMSO) and a base (e.g., K₂CO₃, NaH) to deprotonate the benzimidazole nitrogen, forming a potent nucleophile.
-
Alkylating Agent Addition: Add a solution of the biphenyl intermediate (typically 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile) in the reaction solvent.
-
Reaction Execution: Heat the mixture (e.g., 80-90 °C) and stir for several hours until HPLC analysis indicates the completion of the alkylation.[5]
-
Workup and Isolation: Cool the reaction mixture. The workup typically involves quenching with water, extraction with an organic solvent (e.g., ethyl acetate), washing the organic phase, and concentrating it to yield the crude protected Telmisartan intermediate. Further purification is achieved via crystallization or chromatography.
Safety and Handling
4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile is a hazardous substance and must be handled with care.
-
Hazard Classification: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves (inspected before use), safety goggles or a face shield, and a lab coat.[14] Work should be performed in a chemical fume hood to avoid inhalation of dust or vapors.[14]
-
Handling: Avoid formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[14]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, recommended at 2-8°C.[2][8]
-
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[14]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[14]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[14]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[14]
-
Conclusion
4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile (CAS: 209911-63-7) is more than a mere laboratory chemical; it is an enabling intermediate in the production of life-saving antihypertensive medications. Its synthesis via radical bromination is a well-understood and scalable process. The compound's reactivity is centered on the dibromomethyl group, which facilitates the crucial C-N bond formation in the assembly of complex ARB drug molecules. A thorough understanding of its properties, synthesis, and handling is essential for any scientist or engineer working in the field of pharmaceutical development and manufacturing.
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